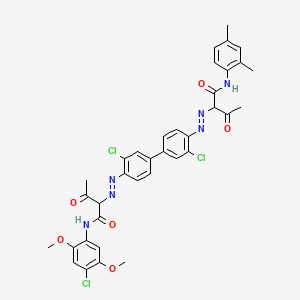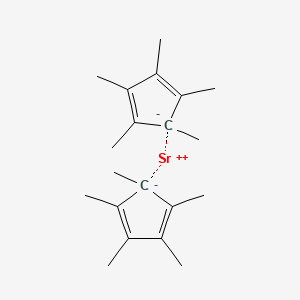
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is an organometallic compound featuring strontium as the central metal atom coordinated by two pentamethylcyclopentadienyl ligands. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium typically involves the reaction of strontium chloride with 1,2,3,4,5-pentamethylcyclopentadiene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield strontium metal.
Substitution: The pentamethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields strontium oxide, while reduction can produce elemental strontium .
Applications De Recherche Scientifique
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organostrontium compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological applications, particularly in the field of bioinorganic chemistry.
Medicine: While not widely used in medicine, its unique properties are being investigated for potential therapeutic applications.
Mécanisme D'action
The mechanism by which Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium exerts its effects involves the interaction of the strontium atom with various molecular targets. The pentamethylcyclopentadienyl ligands stabilize the strontium center, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(pentamethylcyclopentadienyl)calcium
- Bis(pentamethylcyclopentadienyl)barium
- Bis(pentamethylcyclopentadienyl)magnesium
Uniqueness
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is unique due to the specific properties imparted by the strontium atom. Compared to its calcium, barium, and magnesium counterparts, it exhibits different reactivity and stability profiles, making it suitable for distinct applications in research and industry .
Propriétés
IUPAC Name |
strontium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.Sr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKJYXOBTVDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
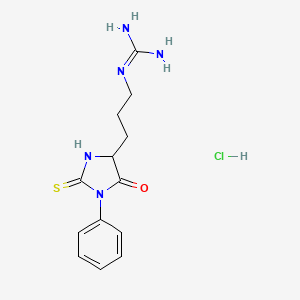
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
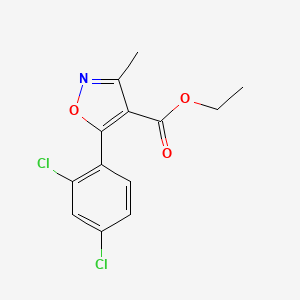
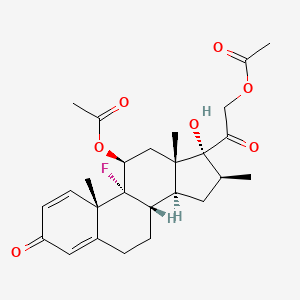
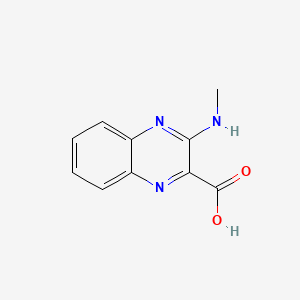


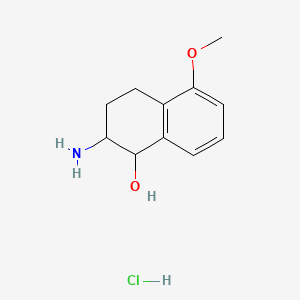
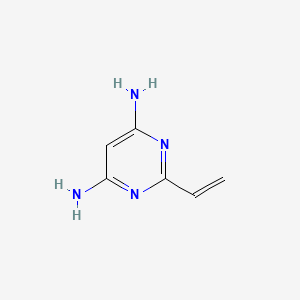
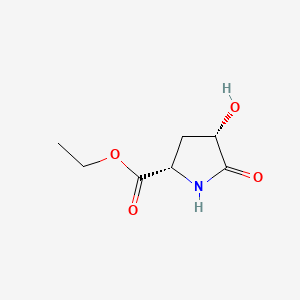
![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)
